molecular formula C17H18O6S2 B3070724 2-(4-Methoxy-3-(tosyloxy)benzylthio)acetic acid CAS No. 1005494-36-9

2-(4-Methoxy-3-(tosyloxy)benzylthio)acetic acid

Cat. No.: B3070724
CAS No.: 1005494-36-9
M. Wt: 382.5 g/mol
InChI Key: RVBZKOQAMQFCRT-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-(tosyloxy)benzylthio)acetic acid is an organic compound with the molecular formula C17H18O6S2. It is characterized by the presence of a methoxy group, a tosyloxy group, and a benzylthio group attached to an acetic acid moiety. This compound is often used as a building block in organic synthesis due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-(tosyloxy)benzylthio)acetic acid typically involves multiple steps:

    Starting Material: The synthesis begins with 4-methoxybenzyl alcohol.

    Tosylation: The hydroxyl group of 4-methoxybenzyl alcohol is converted to a tosyloxy group using p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Thioether Formation: The tosyloxy compound is then reacted with thioglycolic acid to form the benzylthio derivative.

    Acidification: The final step involves acidification to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-(tosyloxy)benzylthio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The tosyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The tosyloxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of 2-(4-Methoxy-3-(formyl)benzylthio)acetic acid.

    Reduction: Formation of 2-(4-Methoxy-3-(hydroxy)benzylthio)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-3-(tosyloxy)benzylthio)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-(tosyloxy)benzylthio)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.

    Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxybenzylthio)acetic acid: Lacks the tosyloxy group.

    2-(4-Hydroxy-3-(tosyloxy)benzylthio)acetic acid: Contains a hydroxy group instead of a methoxy group.

    2-(4-Methoxy-3-(methylthio)benzylthio)acetic acid: Contains a methylthio group instead of a tosyloxy group.

Uniqueness

2-(4-Methoxy-3-(tosyloxy)benzylthio)acetic acid is unique due to the presence of both methoxy and tosyloxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[[4-methoxy-3-(4-methylphenyl)sulfonyloxyphenyl]methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6S2/c1-12-3-6-14(7-4-12)25(20,21)23-16-9-13(5-8-15(16)22-2)10-24-11-17(18)19/h3-9H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBZKOQAMQFCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)CSCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methoxy-3-(tosyloxy)benzylthio)acetic acid
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2-(4-Methoxy-3-(tosyloxy)benzylthio)acetic acid
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2-(4-Methoxy-3-(tosyloxy)benzylthio)acetic acid
Reactant of Route 4
2-(4-Methoxy-3-(tosyloxy)benzylthio)acetic acid
Reactant of Route 5
2-(4-Methoxy-3-(tosyloxy)benzylthio)acetic acid
Reactant of Route 6
2-(4-Methoxy-3-(tosyloxy)benzylthio)acetic acid

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